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Compound of Interest

Compound Name: JTV-519 fumarate

Cat. No.: B2872935 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the molecular mechanisms of JTV-519
fumarate (also known as K201) and diltiazem. The information presented is supported by

experimental data to assist researchers and professionals in the field of drug development in

understanding the distinct and overlapping actions of these two benzothiazepine derivatives.

Introduction
JTV-519 and diltiazem, while structurally related as 1,4-benzothiazepine derivatives, exhibit

markedly different primary mechanisms of action, leading to distinct pharmacological profiles

and therapeutic applications.[1] Diltiazem is a well-established non-dihydropyridine calcium

channel blocker used in the management of hypertension, angina, and certain arrhythmias.[2]

Its primary therapeutic effects stem from the inhibition of L-type calcium channels. JTV-519, on

the other hand, is an investigational drug primarily recognized for its ability to stabilize the

ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel, thereby

addressing pathological calcium leak from the sarcoplasmic reticulum (SR).[3] JTV-519 also

demonstrates multi-channel blocking activity, affecting various ion channels including L-type

calcium channels, sodium channels, and potassium channels.

Quantitative Comparison of Inhibitory Effects
The following tables summarize the available quantitative data on the inhibitory effects of JTV-

519 and diltiazem on their primary targets and other ion channels. This data provides a basis
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for comparing their potency and selectivity.

Drug Target Parameter Value
Species/Tis
sue

Reference(s
)

JTV-519 SERCA IC50 9 µM

Cardiac

Muscle (0.25

µM Ca2+)

[4]

SERCA IC50 19 µM

Cardiac

Muscle (2 µM

Ca2+)

[4]

SERCA IC50 130 µM

Cardiac

Muscle (200

µM Ca2+)

[4]

Diltiazem
L-type Ca2+

Channel
IC50

4.9 µM (high

affinity)

Cone

Photorecepto

rs

L-type Ca2+

Channel
IC50

100.4 µM

(low affinity)

Cone

Photorecepto

rs

L-type Ca2+

Channel
IC50 20 µM

Human

Mesenteric

Artery

L-type Ca2+

Channel
IC50 51 µM

Human

Mesenteric

Artery

L-type Ca2+

Channel
IC50 95 µM tsA-201 cells

fKv1.4ΔN K+

Channel
IC50 241.04 µM

Xenopus

oocytes

Note: IC50 values for JTV-519's effects on other ion channels (INa, IK1, IKr, ICa) are not

consistently reported in the literature, highlighting an area for further investigation.
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Mechanisms of Action
JTV-519 Fumarate: A Ryanodine Receptor Stabilizer
The principal mechanism of JTV-519 is the stabilization of the ryanodine receptor 2 (RyR2) in

its closed state.[3] RyR2 channels are located on the membrane of the sarcoplasmic reticulum

and are responsible for the release of Ca2+ that triggers cardiac muscle contraction. In

pathological conditions such as heart failure and certain arrhythmias, RyR2 channels can

become "leaky," leading to aberrant diastolic Ca2+ release. JTV-519 is thought to correct this

defect by increasing the affinity of the stabilizing protein calstabin2 (FKBP12.6) to RyR2,

although some studies suggest it can act independently of calstabin2.[1][5] This stabilization

reduces the open probability of the channel during diastole, thereby preventing spontaneous

Ca2+ sparks and waves that can lead to cellular arrhythmias.[3]

In addition to its primary action on RyR2, JTV-519 is a multi-channel blocker, exhibiting

inhibitory effects on:

L-type Ca2+ channels (ICa): Similar to diltiazem, but not its primary mechanism.

Sodium channels (INa): Contributing to its anti-arrhythmic properties.

Potassium channels (IK1, IKr): Affecting cardiac repolarization.

Sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA): JTV-519 has been shown to

be a Ca2+-dependent blocker of SERCA.[4]
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Diltiazem: An L-type Calcium Channel Blocker
Diltiazem's mechanism of action is primarily the inhibition of voltage-gated L-type calcium

channels located on the cell membrane of cardiac and vascular smooth muscle cells.[2] By

binding to the α1 subunit of the L-type calcium channel, diltiazem reduces the influx of

extracellular calcium ions into the cell during depolarization.[6] This leads to:

Vasodilation: Reduced calcium entry into vascular smooth muscle cells causes relaxation,

leading to vasodilation and a decrease in blood pressure.[2]
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Negative Chronotropy: In the sinoatrial (SA) and atrioventricular (AV) nodes, diltiazem slows

the heart rate by inhibiting the calcium-dependent depolarization of pacemaker cells.

Negative Inotropy: By decreasing calcium influx into cardiomyocytes, diltiazem reduces the

force of myocardial contraction.
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Experimental Protocols
Electrophysiology: Whole-Cell Patch-Clamp
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Objective: To measure the effects of JTV-519 and diltiazem on various ion channel currents

(e.g., ICa, INa, IK).

Methodology:

Cell Preparation: Isolate cardiomyocytes or use a suitable cell line expressing the ion

channel of interest.

Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled

with internal solution. The internal solution composition will vary depending on the specific

ion current being measured.

Recording:

Establish a gigaohm seal between the micropipette and the cell membrane.

Rupture the cell membrane to achieve the whole-cell configuration.

Clamp the membrane potential at a holding potential appropriate for the channel being

studied (e.g., -80 mV for sodium channels, -40 mV to inactivate sodium channels when

studying L-type calcium channels).

Apply voltage-step protocols to elicit ion currents.

Drug Application: Perfuse the cell with an external solution containing a known concentration

of JTV-519 or diltiazem.

Data Analysis: Measure the peak current amplitude before and after drug application to

determine the percentage of inhibition. Construct dose-response curves to calculate the IC50

value.
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[3H]-Ryanodine Binding Assay
Objective: To assess the effect of JTV-519 on the open probability of the RyR2 channel.

Methodology:

Microsome Preparation: Isolate sarcoplasmic reticulum microsomes from cardiac tissue.

Binding Reaction:

Incubate the microsomes with [3H]-ryanodine in a binding buffer containing varying

concentrations of Ca2+ and the test compound (JTV-519).

The binding of ryanodine is state-dependent, with higher affinity for the open state of the

channel.

Separation: Separate the bound from free [3H]-ryanodine by rapid filtration through glass

fiber filters.

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

Data Analysis: An increase or decrease in [3H]-ryanodine binding in the presence of the drug

indicates modulation of the RyR2 open probability.
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Calcium Spark Imaging in Cardiomyocytes
Objective: To visualize and quantify the effect of JTV-519 on diastolic Ca2+ leak from the

sarcoplasmic reticulum.
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Methodology:

Cell Loading: Load isolated cardiomyocytes with a fluorescent Ca2+ indicator dye (e.g., Fluo-

4 AM).[7]

Imaging:

Use a laser scanning confocal microscope to acquire line-scan images of the

cardiomyocytes.

The line-scan provides high temporal resolution to capture the rapid kinetics of Ca2+

sparks.[7]

Drug Application: Perfuse the cells with a solution containing JTV-519.

Data Acquisition: Record Ca2+ sparks before and after drug application.

Data Analysis: Analyze the frequency, amplitude, and spatial and temporal characteristics of

the Ca2+ sparks to quantify the extent of diastolic Ca2+ leak and the effect of JTV-519.
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Conclusion
JTV-519 fumarate and diltiazem, despite their structural similarities, operate through distinct

primary mechanisms. Diltiazem is a selective L-type calcium channel blocker, exerting its

effects at the cell surface to modulate cardiovascular function. In contrast, JTV-519's primary

target is the intracellular ryanodine receptor, where it acts to correct pathological Ca2+ leak, a

mechanism implicated in heart failure and arrhythmias. The multi-channel blocking activity of

JTV-519 further contributes to its complex pharmacological profile. A comprehensive

understanding of these differing mechanisms, supported by quantitative data from standardized

experimental protocols, is crucial for the continued development and potential clinical

application of these compounds. Further research to elucidate the precise IC50 values of JTV-

519 on various cardiac ion channels will be instrumental in refining its therapeutic profile and

potential advantages over existing therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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